1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

Catalog No.
S721934
CAS No.
886-46-4
M.F
C13H19NO2
M. Wt
221.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

CAS Number

886-46-4

Product Name

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol

IUPAC Name

1-benzyl-3-(hydroxymethyl)piperidin-4-ol

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

InChI

InChI=1S/C13H19NO2/c15-10-12-9-14(7-6-13(12)16)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2

InChI Key

BLKKQITUZVROHP-UHFFFAOYSA-N

SMILES

C1CN(CC(C1O)CO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1O)CO)CC2=CC=CC=C2

The exact mass of the compound 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-3-(hydroxymethyl)piperidin-4-ol is a highly versatile, bifunctional building block characterized by a piperidine core, a robust N-benzyl protecting group, and an asymmetric diol system comprising a primary hydroxymethyl group and a secondary hydroxyl group. This specific structural arrangement provides orthogonal reactivity handles essential for the synthesis of complex bicyclic and tricyclic pharmaceutical active ingredients (APIs). Commercially available in high purity, this scaffold is heavily utilized in medicinal chemistry, particularly for developing novel topoisomerase inhibitors and antibacterial agents, where precise spatial arrangement and sequential functionalization of the C3 and C4 positions are critical for target binding [1].

Procuring simpler analogs, such as 1-benzylpiperidin-4-ol or N-Boc protected variants, frequently results in synthetic dead ends or significant yield reductions during complex scaffold construction. The N-Boc analog fails under the acidic conditions often required for subsequent hydroxyl modifications, leading to premature deprotection and unwanted side reactions[1]. Conversely, 1-benzylpiperidin-4-ol lacks the critical C3-hydroxymethyl handle, which is strictly required for forming fused ring systems (e.g., oxazines or pyrans) via intramolecular cyclization. Attempting to install this hydroxymethyl group post-procurement introduces 3-4 additional synthetic steps, severely compromising overall process efficiency, atom economy, and stereochemical control [2].

Regioselective Functionalization of the Diol System

The distinct steric environments of the primary hydroxymethyl group at C3 and the secondary hydroxyl at C4 allow for highly regioselective modifications. When treated with bulky protecting groups (e.g., TBDMS-Cl) or activating agents (e.g., TsCl), the primary alcohol reacts preferentially. This regioselectivity typically exceeds 90% in optimized protocols, whereas attempting similar selective mono-protection on a standard 1-benzylpiperidine-3,4-diol yields complex mixtures with poor selectivity (often <60% major product) due to the similar reactivity of the adjacent secondary alcohols [1].

Evidence DimensionRegioselectivity for mono-protection/activation
Target Compound Data>90% selectivity for the C3-primary alcohol
Comparator Or Baseline1-Benzylpiperidine-3,4-diol (<60% selectivity)
Quantified Difference>30% improvement in regioselectivity
ConditionsStandard silylation or sulfonylation conditions (e.g., TBDMS-Cl, imidazole, DMF)

High regioselectivity eliminates the need for complex chromatographic separations, significantly improving process yields and reducing solvent waste during API scale-up.

Orthogonal Stability Under Acidic Reaction Conditions

The N-benzyl protecting group provides robust stability across a wide pH range, which is critical when downstream steps require strong acids. In comparative stability assays, 1-benzyl-protected piperidines remain >98% intact after 24 hours in 20% trifluoroacetic acid (TFA) in dichloromethane. In direct contrast, the commonly substituted 1-Boc-3-(hydroxymethyl)piperidin-4-ol undergoes rapid and complete deprotection under identical conditions within 1 hour [1].

Evidence DimensionStability in 20% TFA/DCM at room temperature
Target Compound Data>98% intact after 24 hours
Comparator Or Baseline1-Boc-3-(hydroxymethyl)piperidin-4-ol (<1% intact after 1 hour)
Quantified Difference>97% difference in retained protected intermediate
Conditions20% TFA in DCM, 25 °C, 24-hour monitoring

Procuring the N-benzyl variant allows chemists to perform acid-catalyzed acetalizations or glycosylations on the hydroxyl groups without risking premature amine deprotection.

Direct Precursor Efficiency for Fused Tricyclic Scaffolds

For the synthesis of advanced tricyclic antibacterials (e.g., gepotidacin analogs), the C3-hydroxymethyl group is an indispensable structural requirement. Utilizing 1-benzyl-3-(hydroxymethyl)piperidin-4-ol enables direct cyclization to form the fused ring system in 1-2 steps with typical yields of 60-80%. Substituting this with 1-benzylpiperidin-4-ol requires de novo C-H functionalization or enolate alkylation to install the C3 carbon, adding 3-4 synthetic steps and dropping the overall yield for the intermediate to below 20% [1].

Evidence DimensionSynthetic steps and yield to fused tricyclic intermediate
Target Compound Data1-2 steps, 60-80% yield
Comparator Or Baseline1-Benzylpiperidin-4-ol (4-5 steps, <20% overall yield)
Quantified DifferenceReduction of 3 steps; >40% absolute increase in intermediate yield
ConditionsStandard intramolecular etherification/amination protocols

Directly procuring the functionalized C3-hydroxymethyl scaffold drastically shortens the synthetic route for complex tricyclic drug candidates, accelerating development timelines.

Synthesis of Tricyclic Antibacterial Agents

As a core building block for developing novel DNA gyrase and topoisomerase IV inhibitors (e.g., gepotidacin analogs), where the C3-hydroxymethyl and C4-hydroxy groups are sequentially activated to construct the fused tricyclic framework with high atom economy [1].

Regioselective Scaffold Decoration in Medicinal Chemistry

Ideal for library generation where the primary alcohol is selectively oxidized to an aldehyde for reductive amination, while the secondary alcohol remains available for subsequent etherification or carbamate formation, minimizing purification bottlenecks [2].

Acid-Catalyzed Multi-Step Syntheses

The optimal choice for synthetic routes requiring strong Lewis or Brønsted acids (e.g., glycosylations, acetal protections) prior to piperidine deprotection, leveraging the robust stability of the N-benzyl group compared to Boc or Cbz alternatives [3].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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